molecular formula C25H23NO7 B3960630 N,O-bis(4-methoxybenzoyl)tyrosine

N,O-bis(4-methoxybenzoyl)tyrosine

Cat. No.: B3960630
M. Wt: 449.5 g/mol
InChI Key: XIRZJQWSRVGDOH-UHFFFAOYSA-N
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Description

N,O-bis(4-methoxybenzoyl)tyrosine is a tyrosine derivative in which both the amino (N) and hydroxyl (O) groups are acylated with 4-methoxybenzoyl moieties. This modification is typically achieved through acylation reactions using 4-methoxybenzoyl chloride as a starting material, a method analogous to the synthesis of thiourea derivatives described in recent studies .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-3-[4-(4-methoxybenzoyl)oxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c1-31-19-11-5-17(6-12-19)23(27)26-22(24(28)29)15-16-3-9-21(10-4-16)33-25(30)18-7-13-20(32-2)14-8-18/h3-14,22H,15H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRZJQWSRVGDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-bis(4-methoxybenzoyl)tyrosine typically involves the reaction of tyrosine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective acylation of the amino and hydroxyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,O-bis(4-methoxybenzoyl)tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,O-bis(4-methoxybenzoyl)tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,O-bis(4-methoxybenzoyl)tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Comparison with Other Protected Tyrosine Derivatives

N-Fmoc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine () shares functional similarities as a protected tyrosine derivative. Key differences include:

Parameter N,O-bis(4-methoxybenzoyl)tyrosine N-Fmoc-O-(2-bromobenzyl...)
Protecting Groups Dual 4-methoxybenzoyl Fmoc (N), 2-bromobenzyloxycarbonyl (O)
Molecular Weight ~488.5 (calculated) 616.45
Stability Likely acid-labile Fmoc is base-labile
Applications Potential peptide synthesis intermediate Solid-phase peptide synthesis

The dual acylation in this compound offers simplified deprotection compared to orthogonal groups like Fmoc, but its larger size may affect peptide solubility.

Comparison with 4-Methoxybenzoyl-Containing Thiourea Derivatives

Thiourea derivatives synthesized from 4-methoxybenzoyl isothiocyanate () share the 4-methoxybenzoyl motif but differ in core structure and bioactivity:

Parameter This compound Thiourea Derivative 7
Core Structure Tyrosine backbone Thiourea-linked heterocycle
Bioactivity Not reported High urease inhibition (docking score: -8.1 kcal/mol)
Synthesis Direct acylation Two-step: isothiocyanate + amine

Comparison with Heterocyclic Compounds ()

Compounds like 6m and 6n incorporate methoxy or benzodioxol substituents but feature thiazolidinone/quinazolinone cores:

Parameter This compound Compound 6m
Structure Linear tyrosine derivative Polycyclic heteroaromatic
Functional Groups Methoxybenzoyl Benzodioxol, thioxothiazolidin
Potential Targets Synthetic intermediate Anticancer or antimicrobial

These heterocycles highlight the role of methoxy groups in enhancing lipophilicity and target binding, a property that could be leveraged in designing tyrosine-based therapeutics.

Analytical Derivatization Agents ()

While BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is a polar derivatization agent for GC, this compound could serve a similar role for tyrosine analysis. However, its larger size may reduce volatility compared to silylated compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
N,O-bis(4-methoxybenzoyl)tyrosine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.